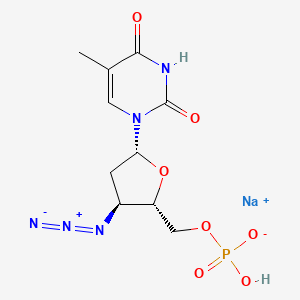![molecular formula C6H10F2O3S B13403489 Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester is a chemical compound with the molecular formula C6H10F2O3S It is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid are replaced by difluoro and ethyl groups, and a thioether linkage is introduced with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester typically involves the esterification of difluoroacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Difluoroacetic acid+EthanolCatalystAcetic acid, difluoro-, ethyl ester+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing into its potential use as a drug intermediate, especially in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester exerts its effects is primarily through its reactive functional groups. The difluoro groups can participate in various chemical reactions, while the thioether linkage provides a site for further functionalization. The ester group is also reactive, allowing for hydrolysis and other transformations. These properties make the compound versatile in different chemical contexts.
Comparison with Similar Compounds
Similar Compounds
Ethyl difluoroacetate: Similar in structure but lacks the thioether linkage.
Methyl difluoroacetate: Similar but with a methyl ester group instead of ethyl.
Difluoroacetic acid: The parent acid without esterification.
Uniqueness
Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester is unique due to the combination of difluoro groups, a thioether linkage, and an ester group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
Properties
Molecular Formula |
C6H10F2O3S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(2-hydroxyethylsulfanyl)acetate |
InChI |
InChI=1S/C6H10F2O3S/c1-2-11-5(10)6(7,8)12-4-3-9/h9H,2-4H2,1H3 |
InChI Key |
FVXCFVFZGHXRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)(F)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)

![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)

![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)




![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)
